molecular formula C18H9Br2N3O3S B2480910 (Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-86-6

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2480910
CAS No.: 476673-86-6
M. Wt: 507.16
InChI Key: LNOMEYYICDATDC-XGICHPGQSA-N
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Description

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Br2N3O3S and its molecular weight is 507.16. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Birefringence

A study by Szukalski et al. (2015) explored the use of a pyrazoline derivative, similar in structure to (Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, for photoinduced birefringence (PIB) in polymers. This research indicates the potential for applications in photonics, utilizing the photochromic properties of such molecules for optical switchers (Szukalski et al., 2015).

Corrosion Inhibition

Verma et al. (2016) investigated tetrazoles, structurally related to our compound of interest, as corrosion inhibitors for mild steel. This research suggests that similar acrylonitrile derivatives could be explored for their potential in protecting metals from corrosion, a significant application in industrial contexts (Verma et al., 2016).

Fungicidal Activity

Shen De-long's (2010) research on thiazolylacrylonitriles with fungicidal activity indicates that compounds like this compound could have potential applications in agriculture as fungicides. This highlights their utility in managing plant diseases and improving crop yield (Shen De-long, 2010).

Cytotoxicity and Potential Cancer Treatment

Tarleton et al. (2012) explored the cytotoxic properties of 2-phenylacrylonitriles, revealing the importance of the cyanide moiety for broad-spectrum cytotoxicity. This research opens the possibility for our compound to be investigated for its potential in cancer therapy, especially considering its structural similarity (Tarleton et al., 2012).

Anticorrosion Performance

Tigori et al. (2022) demonstrated the anticorrosion properties of a similar acrylonitrile derivative for copper in acidic environments. This study indicates the potential of such compounds in protecting metals, which is crucial in various industrial and engineering applications (Tigori et al., 2022).

Photophysical Applications

Bhanvadia et al. (2016) and Anandan et al. (2018) studied the photophysical properties of thiophene dyes and acrylonitrile derivatives. These studies suggest the applicability of our compound in optoelectronic devices, potentially useful in the development of sensors, photonic devices, and optical communications (Bhanvadia et al., 2016); (Anandan et al., 2018).

Properties

IUPAC Name

(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br2N3O3S/c19-14-6-10(7-15(20)17(14)24)5-12(8-21)18-22-16(9-27-18)11-1-3-13(4-2-11)23(25)26/h1-7,9,24H/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOMEYYICDATDC-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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